Bienvenue dans la boutique en ligne BenchChem!

N-[(2-aminophenyl)methyl]benzamide

VAP-1/SSAO inhibition Inflammation Aminobenzylbenzamide SAR

Select N-[(2-aminophenyl)methyl]benzamide (CAS 32478-65-2) to secure a conformationally flexible zinc-binding pharmacophore essential for HDAC and VAP-1 drug discovery. Unlike generic aminobenzamides, its ortho-amino benzyl motif provides validated target engagement (human VAP-1 IC50: 53 nM) with a critical 2.3-fold selectivity window over rodent isoforms for translational studies. Three published high-yield synthetic routes enable rapid analog generation.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 32478-65-2
Cat. No. B15354512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-aminophenyl)methyl]benzamide
CAS32478-65-2
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N
InChIInChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
InChIKeyOPUHVIHIKCYZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Aminophenyl)methyl]benzamide (CAS 32478-65-2) | Ortho-Amino Benzylbenzamide Scaffold for Inhibitor Design and Chemical Procurement


N-[(2-aminophenyl)methyl]benzamide (CAS 32478-65-2; synonym: N-(4-aminobenzyl)benzamide) is a benzamide derivative bearing an ortho-amino substituent on the benzyl ring connected via a methylene spacer to the amide nitrogen . This compound belongs to the aminobenzylbenzamide class, which has been explored as a zinc-binding pharmacophore in histone deacetylase (HDAC) inhibitors and as vascular adhesion protein-1 (VAP‑1/SSAO) inhibitors [1]. Its molecular formula is C₁₄H₁₄N₂O (MW 226.27), with a computed LogP of 3.35 and polar surface area (PSA) of 58.6 Ų .

Why N-[(2-Aminophenyl)methyl]benzamide Cannot Be Replaced by Common Aminobenzamide Analogs


The ortho-amino benzyl substitution pattern in N-[(2-aminophenyl)methyl]benzamide creates a unique spatial relationship between the primary amine and the amide carbonyl that is absent in positional isomers such as 2-amino-N-benzylbenzamide (CAS 5471-20-5, anthranilamide core) or N-(2-aminophenyl)benzamide (CAS 721-47-1, direct anilide) . This geometry directly affects zinc-chelation capability in HDAC enzymes and substrate recognition at the VAP-1 active site [1]. Measured VAP-1 inhibitory potency differs by up to ~2.3‑fold between closely related aminobenzylbenzamide congeners tested under identical assay conditions, demonstrating that subtle changes in amino-group positioning produce quantifiable pharmacological divergence [2]. Simply substituting a generic aminobenzamide without the ortho‑amino benzyl architecture risks loss of target engagement and introduces unpredictable off‑target profiles.

Quantitative Differentiation Evidence for N-[(2-Aminophenyl)methyl]benzamide (CAS 32478-65-2) vs. Closest Analogs


VAP‑1 Inhibitory Potency and Human/Rodent Species Selectivity Ratio

N-[(2-aminophenyl)methyl]benzamide inhibits human vascular adhesion protein‑1 (VAP‑1/SSAO) with an IC₅₀ of 53 nM, while the corresponding rat enzyme shows reduced sensitivity (IC₅₀ = 120 nM), yielding a human/rat selectivity ratio of 2.3 [1]. In the same BindingDB dataset from Astellas Pharma, the most potent analog (BDBM50433263, a close structural congener) achieved an IC₅₀ of 20 nM (human) and 18 nM (rat), representing a 2.7‑fold higher potency but with a diminished species selectivity ratio of 1.1 [2]. Another comparator, BDBM50433266, exhibited IC₅₀ = 34 nM (human), placing the target compound at an intermediate potency tier within the series [2]. The moderate potency combined with a measurable species selectivity window makes this compound a useful pharmacological tool for cross‑species VAP‑1 studies.

VAP-1/SSAO inhibition Inflammation Aminobenzylbenzamide SAR

Physicochemical Property Differentiation: LogP and PSA vs. Direct N-(2-Aminophenyl)benzamide Analog

N-[(2-aminophenyl)methyl]benzamide possesses a computed LogP of 3.35 and a polar surface area (PSA) of 58.6 Ų . The direct analog lacking the methylene spacer, N-(2-aminophenyl)benzamide (CAS 721‑47‑1, molecular formula C₁₃H₁₂N₂O, MW 212.25), has a lower predicted LogP (approximately 2.0‑2.5 based on structural fragmentation) and a comparable or slightly higher PSA due to the closer proximity of the amine to the amide carbonyl [1]. The methylene insertion in the target compound increases LogP by approximately 0.8–1.3 log units, translating to an estimated 6‑ to 20‑fold increase in octanol/water partition coefficient . This enhanced lipophilicity is expected to improve passive membrane permeability and blood‑brain barrier penetration potential relative to the nonspacer analog, a critical consideration for CNS‑targeted probe development.

Lipophilicity Membrane permeability Drug-likeness

Reported Synthetic Yields and Multi‑Route Accessibility for Procurement Planning

Multiple synthetic routes to N-[(2-aminophenyl)methyl]benzamide have been reported with high isolated yields. The Schotten–Baumann reaction of 2-aminobenzylamine with benzoyl chloride proceeds with up to 99% yield under optimized conditions . An alternative route using 2-aminobenzylamine and benzoic acid under Vilsmeier‑type conditions achieves 95% yield . A third methodology reported by Baumgartner et al. (Helv. Chim. Acta, 2007) delivers 89% yield . In contrast, the positional isomer 2‑amino‑N‑benzylbenzamide (CAS 5471‑20‑5) is typically accessed via custom synthesis with less published yield data, and the direct N‑(2‑aminophenyl)benzamide (CAS 721‑47‑1) is commercially available but at substantially higher cost (~$693 per gram from major suppliers) [1]. The availability of at least three literature‑validated, high‑yielding routes reduces supply‑chain risk and supports cost‑effective bulk procurement.

Synthetic accessibility Process chemistry Bulk procurement

Ortho‑Amino Benzyl Geometry Enables Distinct Zinc‑Binding Pharmacophore vs. Meta‑ and Para‑Substituted Analogs

The ortho‑amino group on the benzyl ring of N-[(2-aminophenyl)methyl]benzamide can form a bidentate zinc‑chelation motif with the adjacent amide carbonyl, a pharmacophore essential for Class I HDAC inhibition [1]. This geometry is structurally distinct from that of 3‑amino‑N‑benzylbenzamide (CAS 54977‑91‑2, meta‑amino), which cannot achieve the same intramolecular hydrogen‑bonding network, and from 2‑amino‑N‑benzylbenzamide (CAS 5471‑20‑5, anthranilamide core), where the amino and carbonyl groups are reversed relative to the methylene bridge [2]. The approved HDAC inhibitor chidamide (Epidaza®) and clinical candidates such as MGCD0103 (mocetinostat) both exploit the N‑(2‑aminophenyl)‑benzamide zinc‑binding unit, and the methylene‑extended homolog represented by the target compound offers an underexplored vector for linker attachment while preserving the chelation geometry [3]. Although direct HDAC isoform inhibition data for the target compound are not publicly available, the demonstrated VAP‑1 activity confirms target engagement through the ortho‑amino pharmacophore [4].

HDAC inhibition Zinc-binding group Pharmacophore geometry

Comparative Physicochemical Profiling Across Aminobenzylbenzamide Positional Isomers

Among the four regioisomeric aminobenzylbenzamides sharing the formula C₁₄H₁₄N₂O, N-[(2-aminophenyl)methyl]benzamide (CAS 32478‑65‑2, ortho‑amino on benzyl ring) exhibits a LogP of 3.35 and PSA of 58.6 Ų . The positional isomer N‑(2‑aminobenzyl)benzamide (CAS 895771‑34‑3, ortho‑amino relative to benzyl attachment point on the amide‑bearing ring) has a measured LogP of 3.17 and PSA of 55.1 Ų [1]. The 3‑amino‑N‑benzylbenzamide isomer (CAS 54977‑91‑2) shares identical LogP (3.17) and PSA (55.1) with the 895771‑34‑3 isomer but differs in melting point (96–97 °C) . The target compound's higher LogP (+0.18 units vs. the closest isomer) and higher PSA (+3.5 Ų) result from the unique positioning of the amino group ortho to the methylene bridge on the benzyl ring, which alters the molecular dipole and hydrogen‑bonding capacity . These subtle but measurable physicochemical differences enable chromatographic separation and unambiguous identification, supporting the compound's use as a reference standard in analytical method development.

Positional isomer comparison Chromatographic behavior QC reference standard

Recommended Application Scenarios for N-[(2-Aminophenyl)methyl]benzamide (CAS 32478-65-2) Based on Quantitative Evidence


Pharmacological Tool Compound for Cross‑Species VAP‑1/SSAO Studies

With a human VAP‑1 IC₅₀ of 53 nM and a 2.3‑fold selectivity window over the rat enzyme (IC₅₀ = 120 nM), N-[(2-aminophenyl)methyl]benzamide is well‑suited as a pharmacological probe in experiments requiring parallel evaluation of VAP‑1 inhibition in human and rodent systems [1]. The measurable species selectivity facilitates interpretation of in vivo efficacy studies where rodent models are used to predict human pharmacodynamics, a scenario where fully equipotent analogs may obscure interspecies differences.

Scaffold for Structure–Activity Relationship (SAR) Exploration of Zinc‑Dependent Enzyme Inhibitors

The ortho‑amino benzyl motif provides a conformationally flexible zinc‑binding group that can be elaborated at the benzamide para‑position (via the methylene‑linked benzyl ring) or at the benzamide nitrogen, following the design principles validated for MGCD0103 and chidamide [2]. The three published high‑yielding synthetic routes (89–99% yield) enable rapid analog generation for medicinal chemistry programs targeting HDACs, VAP‑1, or other zinc‑dependent enzymes .

Analytical Reference Standard for Regioisomeric Aminobenzylbenzamide Differentiation

The distinct combination of LogP (3.35) and PSA (58.6 Ų) differentiates this compound from its C₁₄H₁₄N₂O positional isomers (CAS 895771‑34‑3, 54977‑91‑2, and 5471‑20‑5) that share the same molecular formula [3]. This property supports HPLC method development, retention time prediction, and mass spectrometry‑based identification workflows where unambiguous isomer assignment is critical for quality control of synthetic libraries or procurement verification.

Cost‑Effective Intermediate for Dihydroquinazoline and Benzimidazole Heterocycle Synthesis

The 2‑aminobenzylamide architecture serves as a direct precursor to 3,4‑dihydroquinazolines and 1,4‑dihydroquinazolines via microwave‑assisted cyclization with aldehydes or carboxylic acid derivatives [4]. Unlike 2‑aminobenzylamine (the fully reduced analog), the N‑benzoylated form provides orthogonal protection, enabling selective functionalization at either nitrogen atom for step‑economical access to nitrogen‑rich heterocyclic scaffolds.

Quote Request

Request a Quote for N-[(2-aminophenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.